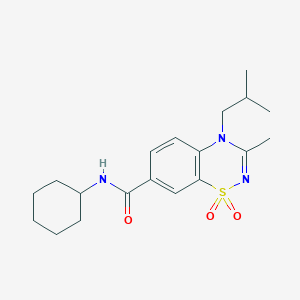
N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by its unique structure, which includes a cyclohexyl group, an isobutyl group, and a methyl group attached to a benzothiadiazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with suitable aldehydes or ketones under acidic conditions.
Introduction of Substituents: The cyclohexyl, isobutyl, and methyl groups are introduced through alkylation reactions. These reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzothiadiazine ring, followed by the addition of the respective alkyl halides.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with cyclohexylamine under mild heating conditions.
Oxidation: The final step involves the oxidation of the sulfur atom to form the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling, along with waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts alkylation reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated benzothiadiazine derivatives.
科学的研究の応用
Chemistry
In chemistry, N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of benzothiadiazine are known for their diuretic properties. This compound and its analogs are investigated for their potential use in treating conditions like hypertension and edema.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
作用機序
The mechanism of action of N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Chlorothiazide: A well-known diuretic with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, widely used in medicine.
Bendroflumethiazide: A thiazide diuretic with a similar mechanism of action.
Uniqueness
N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl and isobutyl groups, along with the carboxamide and dioxide functionalities, differentiates it from other benzothiadiazine derivatives, potentially offering unique pharmacological and industrial applications.
特性
分子式 |
C19H27N3O3S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-cyclohexyl-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H27N3O3S/c1-13(2)12-22-14(3)21-26(24,25)18-11-15(9-10-17(18)22)19(23)20-16-7-5-4-6-8-16/h9-11,13,16H,4-8,12H2,1-3H3,(H,20,23) |
InChIキー |
MDPBVPGSWQGQRP-UHFFFAOYSA-N |
正規SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















